{bicyclo[4.1.0]heptan-2-yl}methanol
Description
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Properties
CAS No. |
1849310-05-9 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Stereochemical Control and Conformational Dynamics of Bicyclo[4.1.0]heptane Scaffolds
Executive Summary
The bicyclo[4.1.0]heptane system (commonly norcarane) represents a critical structural motif in modern medicinal chemistry, serving as a conformational lock for cyclohexane derivatives. Unlike flexible saturated heterocycles, the fusion of a cyclopropane ring to a cyclohexane core imposes severe geometric constraints, forcing the six-membered ring into a flattened half-chair conformation. This guide provides a rigorous analysis of the stereochemical parameters, synthetic protocols for stereocontrolled assembly, and the pharmacological logic behind using this scaffold to improve ligand-target binding affinity.
Structural Fundamentals and Conformational Analysis
The Cis-Fusion Imperative
In bicyclic systems like decalin (bicyclo[4.4.0]decane), the trans-fused isomer is often thermodynamically preferred due to reduced 1,3-diaxial interactions. However, bicyclo[4.1.0]heptane defies this trend due to the geometric limitations of the three-membered ring.[1]
-
Cis-Dominance: The fusion of the cyclopropane ring is almost exclusively cis. The geometric requirement to span the trans positions of a cyclopropane ring would require significant twisting of the cyclohexane ring, introducing insurmountable angle strain (Baeyer strain) and torsional strain (Pitzer strain).
-
Trans-Instability: While trans-bicyclo[4.1.0]heptane has been detected as a transient photochemical intermediate, it is too unstable for isolation under standard conditions. The methylene bridge simply cannot span the diaxial positions of the cyclohexane without breaking the ring or causing immediate isomerization.
Conformational Locking
The cis-bicyclo[4.1.0]heptane system exists primarily in a half-chair conformation. The cyclopropane ring acts as a rigid anchor, preventing the full "chair" geometry typical of cyclohexane.
-
Syn/Anti Isomerism: Substituents on the methylene bridge (C7) are defined as syn (endo) or anti (exo) relative to the cyclohexane ring.
-
Steric Clash: The syn position suffers from severe steric repulsion with the axial hydrogens at the C2 and C5 positions of the cyclohexane ring. Consequently, bulky substituents at C7 overwhelmingly prefer the anti configuration.
Figure 1: Stereochemical hierarchy of the norcarane system. Note the energetic prohibition of the trans-fused isomer in ground states.
Synthetic Strategies: The Furukawa Modification[2][3][4][5][6]
The primary method for constructing the bicyclo[4.1.0]heptane core is the cyclopropanation of cyclohexene derivatives. While the classic Simmons-Smith reaction (Zn-Cu couple) is historically significant, the Furukawa modification (Diethylzinc + Diiodomethane) is the industry standard for reproducibility, safety, and reactivity.
Mechanism and Stereocontrol
The reaction proceeds via a concerted syn-addition of a zinc-carbenoid species (
-
Stereospecificity: The stereochemistry of the starting alkene is retained.[2][3][4] A cis-alkene yields a cis-cyclopropane.
-
The Butterfly Model: In the presence of directing groups (e.g., allylic alcohols), the zinc reagent coordinates to the oxygen atom. This pre-organization delivers the methylene group to the same face as the hydroxyl group (syn-direction), often with high diastereoselectivity (>20:1).
Figure 2: Reaction pathway for the Furukawa modification of the Simmons-Smith cyclopropanation.
Detailed Experimental Protocol
Objective: Synthesis of 7-anti-phenylbicyclo[4.1.0]heptane via Furukawa Cyclopropanation. Safety Warning: Diethylzinc (Et2Zn) is pyrophoric. All manipulations must occur under an inert atmosphere (Argon/Nitrogen).
Materials
-
Substrate: 1-Phenylcyclohexene (1.0 equiv)
-
Reagent A: Diethylzinc (1.0 M in hexanes, 1.2 equiv)
-
Reagent B: Diiodomethane (2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)[5]
Workflow
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Argon.
-
Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate) and 1-phenylcyclohexene. Cool the system to 0°C using an ice bath.
-
Carbenoid Formation (In Situ):
-
Add the Diethylzinc solution dropwise via syringe/cannula over 10 minutes. Caution: Exothermic.
-
Stir for 5 minutes.
-
Add Diiodomethane dropwise over 20 minutes. The solution may become cloudy (formation of ZnI2 byproduct).
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature naturally.
-
Reflux gently (40°C) for 2–4 hours. Monitor via TLC or GC-MS for disappearance of the alkene.
-
-
Quenching (Critical):
-
Cool to 0°C.
-
Slowly add saturated aqueous
solution. Vigorous gas evolution (ethane) will occur.
-
-
Workup:
-
Separate organic layer.[6] Extract aqueous layer 2x with DCM.
-
Wash combined organics with saturated
and brine. -
Dry over
, filter, and concentrate in vacuo.
-
Yield Expectation: 85-95%
Stereochemistry: The phenyl group at the fusion point directs the addition to the opposite face if steric bulk is high, but without a directing group (like -OH), the major product is typically determined by the minimization of
Medicinal Chemistry Applications: The "Conformational Lock"
In drug discovery, the bicyclo[4.1.0]heptane scaffold is utilized to reduce the entropic penalty of ligand binding. By freezing a bioactive conformation, potency is often increased.
Case Study: Triple Reuptake Inhibitors
Researchers have utilized the 3-azabicyclo[4.1.0]heptane scaffold to develop triple reuptake inhibitors (serotonin, norepinephrine, dopamine) for depression therapy.
-
Mechanism: The cyclopropane ring fused to the piperidine (in the 3-aza analog) forces the nitrogen lone pair and the C-substituents into a specific vector.
-
SAR Insight: In derivatives like 1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane , the rigid core orients the aryl group to engage the primary binding pocket of the transporter, while the amine interacts with the aspartate residue. The bicyclic system prevents the "chair-flipping" seen in simple piperidines, leading to higher selectivity for the transporter over off-target receptors [1].
Quantitative Comparison: Flexible vs. Rigid
| Feature | Cyclohexane/Piperidine | Bicyclo[4.1.0]heptane | Impact |
| Conformation | Dynamic (Chair-flip ~10^5/s) | Rigid (Half-Chair) | Reduced entropic cost of binding |
| Axial/Equatorial | Interconverting | Fixed | Precise vector alignment of pharmacophores |
| Metabolic Stability | Moderate | High | Cyclopropane hinders P450 oxidation at adjacent sites |
References
-
Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 2023. [7]
-
Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry (TCI).
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003.
-
Bicyclo[4.1.0]heptane Thermochemistry. NIST Chemistry WebBook.
Sources
Methodological & Application
Application Notes & Protocols: Diastereoselective Synthesis of Bicyclic Alcohols via Furukawa-Modified Simmons-Smith Cyclopropanation
Abstract
This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of bicyclic alcohols using the Furukawa modification of the Simmons-Smith reaction. This powerful cyclopropanation method employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to stereospecifically convert cyclic allylic alcohols into their corresponding bicyclo[n.1.0]alkanol derivatives. We will delve into the mechanistic underpinnings of the reaction, emphasizing the critical role of the hydroxyl group in directing the stereochemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking a robust and diastereoselective method for constructing cyclopropane-fused ring systems, a prevalent motif in biologically active molecules.
Introduction: The Power of Directed Cyclopropanation
The Simmons-Smith reaction is a cornerstone of organic synthesis for the stereospecific conversion of alkenes into cyclopropanes.[1][2][3][4] The classical method, utilizing a zinc-copper couple and diiodomethane, has been refined over the years. In 1966, Furukawa and coworkers introduced a significant modification by replacing the heterogeneous zinc-copper couple with the soluble organometallic reagent, diethylzinc.[1][5] This homogeneous system, often referred to as the Furukawa modification, offers enhanced reactivity, reproducibility, and is particularly effective for less nucleophilic or sensitive alkenes.[6][7]
A key advantage of this methodology, particularly for the synthesis of bicyclic alcohols, is the profound directing effect of the substrate's hydroxyl group.[1][4][8][9] The zinc reagent coordinates to the allylic alcohol, creating a temporary tether that delivers the methylene group (from the zinc carbenoid) to the same face of the double bond. This chelation-controlled mechanism results in a high degree of syn-diastereoselectivity, making it an invaluable tool for controlling the three-dimensional architecture of complex molecules.[4][10][11] This guide will provide the necessary protocols to harness this effect for the predictable synthesis of valuable bicyclic alcohol building blocks.
Reaction Mechanism and Stereochemical Control
The stereospecificity of the Furukawa-modified Simmons-Smith reaction is a direct consequence of its concerted mechanism.[2][9] The reaction proceeds through a "butterfly-type" transition state where both new carbon-carbon bonds are formed simultaneously.[6] This ensures that the original stereochemistry of the alkene is preserved in the final cyclopropane product.
In the case of cyclic allylic alcohols, the reaction pathway is further guided by the Lewis acidic zinc center. The process can be broken down into the following key steps:
-
Alkoxide Formation: The diethylzinc reacts with the allylic alcohol to form a zinc alkoxide and releases ethane gas. This initial acid-base reaction is crucial for activating the substrate.[3]
-
Carbenoid Generation: Diethylzinc reacts with diiodomethane to form the active cyclopropanating agent, the zinc carbenoid (iodomethyl)zinc iodide (ICH₂ZnI) or related species.[12]
-
Chelation and Directed Delivery: The zinc alkoxide coordinates with the zinc carbenoid. This intramolecular association brings the methylene-transfer agent into close proximity to the double bond on the same face as the hydroxyl group.
-
Concerted Cyclopropanation: The methylene group is transferred to the alkene via a three-centered transition state, resulting in the formation of the syn-cyclopropane ring and regenerating a zinc iodide species.
This chelation-controlled delivery is the cornerstone of the high diastereoselectivity observed in the cyclopropanation of cyclic allylic alcohols.
Caption: Figure 2: Experimental Workflow for Bicyclic Alcohol Synthesis
Step-by-Step Procedure
-
Reaction Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add anhydrous dichloromethane (20 mL) followed by cyclohex-2-en-1-ol (1.0 g, 10.2 mmol, 1.0 equiv).
-
Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Alkoxide Formation: Slowly add diethylzinc (1.0 M solution in hexanes, 11.2 mL, 11.2 mmol, 1.1 equiv) dropwise via syringe over 10 minutes. Causality Note: This step forms the zinc alkoxide, which is essential for directing the cyclopropanation. You will observe gas evolution (ethane), which should be vented through a bubbler.
-
Stirring: Stir the resulting mixture at 0 °C for 20 minutes to ensure complete formation of the zinc alkoxide.
-
Carbenoid Precursor Addition: Add diiodomethane (1.2 mL, 15.3 mmol, 1.5 equiv) dropwise to the reaction mixture at 0 °C. Causality Note: This reacts with the excess diethylzinc to form the active zinc carbenoid in situ.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL). Caution: This can be an exothermic process.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 30 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure cis-bicyclo[4.1.0]heptan-2-ol.
Data and Expected Results
The Furukawa modification is known for its high efficiency and diastereoselectivity in the cyclopropanation of allylic alcohols.
| Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Cyclohex-2-en-1-ol | cis-Bicyclo[4.1.0]heptan-2-ol | ~63% [1] | >20:1 |
| Cyclopent-2-en-1-ol | cis-Bicyclo[3.1.0]hexan-2-ol | High | High |
| (E)-but-2-en-1-ol | cis-2-Methylcyclopropanol | High | >20:1 [13] |
Note: Yields and diastereoselectivity can vary based on substrate, purity of reagents, and reaction conditions.
Conclusion
The Furukawa-modified Simmons-Smith reaction is a premier method for the diastereoselective synthesis of bicyclic alcohols. The protocol's success hinges on the chelation of the zinc reagent to the allylic hydroxyl group, which masterfully directs the stereochemical outcome of the cyclopropanation. By following the detailed procedures and adhering strictly to the safety precautions outlined in this guide, researchers can reliably access valuable cyclopropane-containing scaffolds for applications in medicinal chemistry and natural product synthesis.
References
- Western Carolina University. Standard Operating Procedure for the use of Diethyl Zinc.
-
Zahoor, A. F., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(16), 6061. [Link]
-
University of Georgia Research. DiethylZinc-557-20-0.docx. [Link]
-
Gelest, Inc. DIETHYLZINC, 95% - Safety Data Sheet. [Link]
-
Bull, J. A., et al. (2010). Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society, 132(40), 14193–14208. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
-
Kiełbasiński, P., et al. (2022). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 27(21), 7431. [Link]
-
Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]
-
Charette, A. B., et al. (2001). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 66(24), 7957–7966. [Link]
-
Hunt, I. Ch 14: Cyclopropane synthesis. University of Calgary. [Link]
-
Wikipedia. Iodomethylzinc iodide. [Link]
-
Prezi. addition to alkenes. [Link]
-
Wikipedia. Simmons–Smith reaction. [Link]
-
Breugst, M., et al. (2019). A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved?. The Journal of Organic Chemistry, 84(15), 9396–9405. [Link]
-
Charette, A. B., et al. (2005). Diastereoselective zinco-cyclopropanation of chiral allylic alcohols with gem-dizinc carbenoids. Organic Letters, 7(12), 2425–2428. [Link]
-
Wikipedia. Cyclopropanation. [Link]
-
Charette, A. B., & Beauchemin, A. (2004). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415. [Link]
-
A Tutorial on the Simmons-Smith Reaction. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
-
Furukawa, J., Kawabata, N., & Nishimura, J. (1966). A novel route to cyclopropanes from olefins. Tetrahedron Letters, 7(28), 3353-3354. [Link]
-
UCL Discovery. The Generation and Reactivity of Organozinc Carbenoids. [Link]
-
Charette, A. B., & Lebel, H. (1996). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. The Journal of Organic Chemistry, 61(3), 885–886. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
ResearchGate. Development of a Multi Kilogram-Scale, Tandem Cyclopropanation Ring-Expansion Reaction En Route to Hedgehog Antagonist IPI-926. [Link]
-
ResearchGate. Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. [Link]
-
Organic Chemistry Portal. Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and-[1][5]Sigmatropic Rearrangement Reactions. [Link]
-
ChemRxiv. Zinc-Mediated Hydroxyallylation of Aldehydes with Cyclopropanols: Direct Access to Vicinal anti-sec,tert-Diols via Enolized Homoenolate. [Link]
-
Reisman, S. E., et al. (2020). Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. Organic Letters, 22(17), 6960–6964. [Link]
-
Royal Society of Chemistry. Zn/F carbenoids: preparation, structures, stability, and application to nucleophilic monofluoroalkylation. [Link]
-
ResearchGate. Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and-[1][5]Sigmatropic Rearrangement Reactions. [Link]
-
Royal Society of Chemistry. Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc. [Link]
-
Semantic Scholar. Cyclopropanation by Gold- or Zinc-Catalyzed Retro-Buchner Reaction at Room Temperature. [Link]
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- 12. Iodomethylzinc iodide - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
using {bicyclo[4.1.0]heptan-2-yl}methanol as a pharmaceutical intermediate
Application Note: Utilizing {bicyclo[4.1.0]heptan-2-yl}methanol as a Rigid Pharmacophore Scaffold
Executive Summary
The {bicyclo[4.1.0]heptan-2-yl}methanol scaffold represents a critical structural motif in modern drug design, offering a "conformationally locked" bioisostere for flexible cyclohexyl or phenyl rings.[1][2] By fusing a cyclopropane ring to a cyclohexane core, this intermediate introduces significant
This guide details the stereoselective synthesis , pharmaceutical utility , and quality control of this intermediate. It specifically addresses the challenge of utilizing the hydroxyl group as a "steered handle" for asymmetric synthesis and downstream functionalization into high-value targets like metabotropic glutamate receptor (mGluR) modulators and carbocyclic nucleoside antivirals.
Part 1: Structural Significance & Pharmacophore Design[1][2]
In medicinal chemistry, the transition from planar aromatic rings to three-dimensional saturated systems is a proven strategy to improve solubility and metabolic stability. The bicyclo[4.1.0]heptane system serves as a superior scaffold due to three key properties:
-
Metabolic Shielding: The fused cyclopropane ring sterically protects adjacent sites from cytochrome P450 oxidation.
-
Vector Definition: Unlike a flexible cyclohexane chair, the bicyclo[4.1.0] system has a preferred half-chair conformation. The C2-hydroxymethyl group is locked in a specific spatial orientation, critical for receptor binding (e.g., mGluR active sites).[1]
-
Bioisosterism: It acts as a shape-mimic for phenyl rings but with improved physicochemical properties (lower lipophilicity, higher water solubility).[1]
Decision Logic: Scaffold Selection
The following decision tree illustrates when to deploy the bicyclo[4.1.0]heptane scaffold versus standard analogs.
Figure 1: Strategic decision pathway for selecting the bicyclo[4.1.0]heptane scaffold in lead optimization.[1][2]
Part 2: Synthetic Protocols
The synthesis of {bicyclo[4.1.0]heptan-2-yl}methanol relies on the Simmons-Smith cyclopropanation .[1][2][3] The critical success factor is utilizing the Furukawa modification (using Diethylzinc), which allows the hydroxyl group of the precursor to coordinate with the Zinc reagent, directing the cyclopropane formation to the syn face with high diastereoselectivity.
Protocol A: Hydroxyl-Directed Cyclopropanation
Objective: Synthesize {bicyclo[4.1.0]heptan-2-yl}methanol from the corresponding cyclohexenyl methanol precursor.
Reagents:
-
Precursor: 3-(Hydroxymethyl)cyclohexene (or relevant isomer).[1][2]
-
Reagent: Diethylzinc (
, 1.0 M in hexanes) – PYROPHORIC .[1] -
Carbenoid Source: Diiodomethane (
).[3] -
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Methodology:
-
Inert Setup (CRITICAL): Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Purge with
for 15 minutes. -
Precursor Solvation: Dissolve 1.0 eq of the cyclohexenyl methanol in anhydrous DCM (0.2 M concentration). Cool the solution to -10°C using an ice/acetone bath.
-
Reagent Formation (In-Situ):
-
Carbenoid Addition: Add
(2.2 eq) dropwise over 20 minutes. The solution may become slightly cloudy. -
Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (stain with Phosphomolybdic Acid or Vanillin; cyclopropanes stain distinctively blue/purple).
-
Quenching (Exothermic):
-
Cool the mixture back to 0°C.
-
Slowly add saturated aqueous Ammonium Chloride (
) or Rochelle’s Salt (Potassium Sodium Tartrate) solution. -
Tip: Rochelle’s salt is preferred to break up stubborn Zinc emulsions. Stir vigorously for 1 hour until two clear layers form.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, filter, and concentrate.[1] -
Purification: Flash column chromatography (Hexanes:Ethyl Acetate gradient).
Yield Expectation: 85–95% Stereoselectivity: >95:5 syn-isomer (relative to hydroxyl group).[1][2]
Protocol B: Functionalization to Pharmaceutical Intermediates
Once the scaffold is secured, the hydroxymethyl group is often oxidized to a carboxylic acid (for amino acid analogs) or converted to a leaving group.
Workflow Diagram:
Figure 2: Synthetic workflow from alkene precursor to functionalized pharmaceutical intermediates.
Part 3: Quality Control & Analytical Profiling
Validating the bicyclo[4.1.0] structure requires specific attention to NMR signals unique to the cyclopropane ring.
1. Proton NMR (
-
Cyclopropane High-Field Signals: The most diagnostic feature is the presence of protons on the cyclopropane ring (C1, C6, C7). These typically appear upfield, between -0.2 ppm and 0.8 ppm , due to the magnetic anisotropy of the cyclopropane ring current.[1]
-
Hydroxymethyl Group: A doublet or multiplet around 3.4–3.6 ppm .
-
Coupling Constants (
): The coupling between the bridgehead protons (H1/H6) and the adjacent cyclohexane protons provides evidence of the cis-fused ring junction (typically Hz).
2. Carbon NMR (
-
Bridgehead Carbons: Typically found at 15–25 ppm .
-
Methylene Bridge (C7): Highly shielded, often appearing at 5–15 ppm .[1]
3. Mass Spectrometry (GC-MS/LC-MS):
-
Parent ion
or is usually visible. -
Fragmentation: Bicyclic systems often show a characteristic loss of
or ring-opening patterns distinct from simple cyclohexanes.[2]
Part 4: Case Studies & Applications
Case Study 1: mGluR2/3 Agonists (CNS Disorders)
Researchers at major pharmaceutical firms (e.g., Eli Lilly, Taisho) have utilized bicyclic scaffolds to develop glutamate analogs.[1]
-
Mechanism: The rigid bicyclo[4.1.0]heptane skeleton mimics the "folded" conformation of glutamate required to activate the mGluR2 receptor.
-
Application: The {bicyclo[4.1.0]heptan-2-yl}methanol is oxidized to the corresponding amino acid.[1][2] The 2-position substitution locks the agonist pharmacophore, reducing off-target activity at ionotropic glutamate receptors (iGluRs).[1][2]
Case Study 2: Carbocyclic Nucleosides (Antivirals)
-
Context: Nucleoside analogs often suffer from rapid cleavage of the glycosidic bond.
-
Solution: Replacing the ribose oxygen with a methylene group (carbocyclic) and fusing a cyclopropane ring (bicyclo[4.1.0]) creates a "locked" sugar mimic.
-
Result: The {bicyclo[4.1.0]heptan-2-yl}methanol serves as the primary alcohol (5'-OH mimic) essential for phosphorylation by viral kinases, leading to chain termination in viral DNA replication (e.g., HSV, CMV).[1][2]
References
-
Simmons-Smith Reaction Mechanism & Modifications
-
Bicyclo[4.1.
-
Source: Facchini, A., et al. (2022).[1] Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template.[1][2] The Journal of Organic Chemistry.
- Relevance: Validates the use of this specific intermediate in antiviral drug design and details stereochemical assignment.
-
[1]
-
-
mGluR Agonist Design (General Bicyclic Scaffolds)
-
Source: Monn, J. A., et al. (1997).[1] Synthesis and metabotropic glutamate receptor activity of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acids. Journal of Medicinal Chemistry.
- Relevance: Establishes the foundational logic for using bicyclic alkanes to restrict glutamate conformation, directly applicable to the [4.1.0] homolog.
-
[1]
-
-
Safety Data (SDS)
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- 5. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Reagents for the Diastereoselective Cyclopropanation of Allylic Cyclohexenyl Alcohols
Abstract
The cyclopropyl moiety is a highly valuable structural motif in medicinal chemistry and natural product synthesis, prized for its ability to confer unique conformational constraints and metabolic stability. When incorporated into a cyclohexenyl scaffold, particularly adjacent to an allylic alcohol, it creates a bicyclic system with significant stereochemical complexity and synthetic potential. This guide provides an in-depth analysis of reagents and protocols for the diastereoselective cyclopropanation of allylic cyclohexenyl alcohols. We will explore the foundational principles of hydroxyl-directed cyclopropanation and detail field-proven protocols for both zinc-based carbenoids (Simmons-Smith and Furukawa modifications) and transition metal-catalyzed reactions using diazo compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Introduction: The Strategic Importance of Hydroxyl-Directed Cyclopropanation
The cyclopropanation of alkenes is a cornerstone transformation in organic synthesis. For substrates like allylic cyclohexenyl alcohols, the resident hydroxyl group serves as a powerful endogenous directing group.[1][2][3][4] This functionality can coordinate with the metallic reagent, ensuring the delivery of the methylene unit to a specific face of the double bond, thereby controlling the relative stereochemistry of the newly formed cyclopropane ring.[2][3][5][6] This substrate-controlled approach is highly reliable and provides a predictable route to specific diastereomers, which is critical in the synthesis of complex, biologically active molecules.[7][8][9]
This guide focuses on two primary classes of reagents that exploit this directing effect:
-
Zinc-Based Carbenoids: The Simmons-Smith reaction and its modifications utilize organozinc reagents that chelate to the allylic oxygen, ensuring a syn-delivery of the methylene group.[2][3][5]
-
Transition Metal Catalysts with Diazo Compounds: Rhodium and copper catalysts generate metal carbenes from diazo compounds, which can then react with the alkene. The stereochemical outcome can also be influenced by the directing hydroxyl group.[10][11][12]
The choice of reagent depends on factors such as desired stereoselectivity (diastereo- vs. enantioselectivity), substrate compatibility, and operational simplicity.
Logical Workflow for Method Selection
Caption: Mechanism of hydroxyl-directed Simmons-Smith cyclopropanation.
Reagent Modifications and Comparison
While the original Simmons-Smith conditions (Zn-Cu couple and CH₂I₂) are effective, several modifications have been developed to improve reactivity, reproducibility, and handling.
| Reagent System | Description | Advantages | Disadvantages |
| Simmons-Smith | Zn-Cu couple + CH₂I₂ | Cost-effective, well-established. | Heterogeneous reaction can lead to variable reactivity and initiation times. |
| Furukawa | Et₂Zn + CH₂I₂ [5][7][8] | Homogeneous, more reactive, and often gives higher yields and reproducibility. [8][13] | Diethylzinc (Et₂Zn) is pyrophoric and requires careful handling under inert atmosphere. [5] |
| Charette | Et₂Zn + CH₂I₂ + Chiral Ligand [14][15] | Allows for asymmetric cyclopropanation, yielding enantiomerically enriched products. [14][15] | Requires stoichiometric chiral additives; optimization of ligand may be necessary. |
Protocol 1: Diastereoselective Cyclopropanation using the Furukawa Reagent
This protocol describes the reliable cyclopropanation of (R)-cyclohex-2-en-1-ol using the Furukawa modification (Et₂Zn and CH₂I₂). [13][16] Materials:
-
(R)-cyclohex-2-en-1-ol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.2 eq)
-
Diiodomethane (CH₂I₂), (2.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add the allylic cyclohexenyl alcohol (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition (Caution: Pyrophoric): While stirring, slowly add the diethylzinc solution (1.1 eq) dropwise via syringe. Effervescence (ethane evolution) will be observed. Stir for 20 minutes at 0 °C after the addition is complete to ensure complete formation of the zinc alkoxide.
-
Second Reagent Addition: In a separate flame-dried flask, prepare a solution of diiodomethane (2.2 eq) in anhydrous DCM. Add this solution to the reaction mixture dropwise via syringe. After this, add the remaining diethylzinc solution (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution to remove unreacted iodine.
-
Extraction and Drying: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure bicyclo[4.1.0]heptan-2-ol.
Rationale for Steps:
-
Flame-drying and inert atmosphere: Essential due to the pyrophoric nature of diethylzinc and its sensitivity to moisture.
-
Initial addition of Et₂Zn: Deprotonates the alcohol to form the directing zinc alkoxide. [17]* Sequential washing: The bicarbonate wash neutralizes any remaining acid, and the thiosulfate wash removes the characteristic color of iodine.
Transition Metal-Catalyzed Cyclopropanation
An alternative to zinc carbenoids involves the use of transition metal catalysts, most commonly rhodium(II) and copper(I) complexes, to decompose diazo compounds, generating a metal carbene intermediate. [11][12][18]This highly reactive species then undergoes cyclopropanation with the alkene.
Mechanism and Stereocontrol
The reaction is initiated by the reaction of the diazo compound (e.g., ethyl diazoacetate, EDA) with the metal catalyst to form a metal carbene after the extrusion of nitrogen gas. [11]The alkene then attacks the electrophilic carbene carbon. While this method does not always rely on a strong chelation effect like the Simmons-Smith reaction, the allylic hydroxyl group can still influence the trajectory of the incoming alkene through hydrogen bonding or weak coordination to the catalyst's ligands, often favoring the syn diastereomer. [10]For achieving high levels of enantioselectivity, chiral ligands on the metal catalyst are employed. [12][19][20]
Caption: Experimental workflow for Rh-catalyzed cyclopropanation.
Protocol 2: Rhodium(II)-Catalyzed Cyclopropanation
This protocol provides a general method for the cyclopropanation of cyclohex-2-en-1-ol using dirhodium(II) tetraacetate and ethyl diazoacetate (EDA). [21] Materials:
-
Cyclohex-2-en-1-ol (1.0 eq)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (0.5 - 1.0 mol%)
-
Ethyl diazoacetate (EDA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon/nitrogen inlet, add the cyclohex-2-en-1-ol (1.0 eq) and the Rh₂(OAc)₄ catalyst (0.01 eq).
-
Solvent Addition: Add anhydrous DCM or DCE (to achieve a substrate concentration of ~0.2 M).
-
Heating: Heat the solution to a gentle reflux (approx. 40 °C for DCM).
-
Slow Addition of Diazo Compound (Caution: Potentially explosive): Dilute the ethyl diazoacetate (1.2 eq) with a portion of the anhydrous solvent. Using a syringe pump, add the EDA solution to the refluxing reaction mixture over a period of 4-6 hours. A slow addition rate is critical to maintain a low concentration of the diazo compound and prevent detonation and dimerization side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours until TLC or GC-MS analysis shows complete consumption of the starting material and disappearance of the diazo compound.
-
Cooling and Concentration: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically a mixture of syn and anti diastereomers. Purify and separate the isomers by flash column chromatography on silica gel.
Rationale for Steps:
-
Rh₂(OAc)₄: A highly effective catalyst for generating rhodium carbenes from diazo compounds. [11][21]* Slow addition via syringe pump: This is a crucial safety and efficiency measure. It keeps the instantaneous concentration of the reactive and potentially explosive diazo compound low, minimizing hazards and the formation of diethyl fumarate and maleate byproducts. [21]* Refluxing conditions: Provides the thermal energy needed for the catalytic decomposition of the diazo compound and subsequent reaction.
Conclusion
The diastereoselective cyclopropanation of allylic cyclohexenyl alcohols is a robust and predictable transformation vital for the construction of complex molecular architectures. The choice between zinc-based carbenoids and transition metal-catalyzed systems allows chemists to tailor their approach based on specific synthetic needs. The hydroxyl-directed Simmons-Smith reaction, particularly the Furukawa modification, offers a straightforward and highly diastereoselective route to syn-cyclopropanes. For broader substrate scope or when exploring asymmetric variants, transition metal catalysis provides a powerful, albeit more complex, alternative. The protocols detailed herein serve as a validated starting point for researchers aiming to incorporate these valuable bicyclic motifs into their synthetic targets.
References
-
Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175. [Link]
-
Charette Group. Research Projects – Stereoselective Cyclopropanation Reactions. Université de Montréal. [Link]
-
Zahoor, A. F., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]
-
SK. (2016). Charette Asymmetric Cyclopropanation. Chem-Station International Edition. [Link]
-
Gheno, A., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. Organic Letters, 24(46), 8563–8568. [Link]
-
Charette, A. B., et al. (1998). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society, 120(46), 11943-11952. [Link]
-
Phipps, E. J. T., & Rovis, T. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. Author Manuscript. [Link]
-
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]
-
Zahoor, A. F., et al. (2023). Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PubMed. [Link]
-
Zahoor, A. F., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]
-
Gheno, A., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. [Link]
-
Denmark, S. E., & O'Connor, S. P. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry, 62(10), 3390-3403. [Link]
-
Wikipedia. Simmons–Smith reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. Wikipedia. [Link]
-
Chen, B., et al. (2020). Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. PubMed Central. [Link]
-
University College London. (1991). The Generation and Reactivity of Organozinc Carbenoids. UCL Discovery. [Link]
-
Pellissier, H. (2007). Asymmetric Cyclopropanation. Wiley-VCH. [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]
-
Valero, G., et al. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PubMed Central. [Link]
-
Wang, Y., et al. (2024). Manganese-catalyzed cyclopropanation of allylic alcohols with sulfones. PubMed Central. [Link]
-
Fructos, M. R., et al. (2015). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate. [Link]
-
Doyle, M. P. (1998). Transition Metal-Catalyzed, Asymmetric Reactions of Diazo Compounds. Current Organic Chemistry, 2(2), 125-146. [Link]
-
Aggarwal, V. K., et al. (1998). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Durgham, A., & Engle, K. M. (2023). Metal-catalysed C-C bond formation at cyclopropanes. PubMed. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Charette, A. B., & Beauchemin, A. Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
Lo, W.-C., et al. (2012). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ResearchGate. [Link]
-
Furman Chemistry 120. Simmons-Smith Reaction. PBworks. [Link]
-
Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168-12175. [Link]
-
Wang, X., et al. (2023). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 25(28), 5262–5267. [Link]
-
da Costa, P. F. M., et al. (2023). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Semantic Scholar. [Link]
-
Nowlan, D. T., et al. (2003). Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 125(35), 10736–10743. [Link]
-
Ghorai, M. K., & Kumar, A. (2012). Triarylborane Catalyzed Carbene Transfer Reactions Using Diazo Precursors. PubMed Central. [Link]
-
Phipps, E. J. T., & Rovis, T. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. ResearchGate. [Link]
-
Phipps, E. J. T., & Rovis, T. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. ACS Publications. [Link]
-
Lindsay, V. N. G., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 3(10), 2978-2982. [Link]
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Troubleshooting & Optimization
improving diastereoselectivity in bicyclo[4.1.0]heptane synthesis
Technical Support Guide: Diastereoselective Synthesis of Bicyclo[4.1.0]heptane Scaffolds
Strategic Overview: The Stereochemical Decision Matrix
As a Senior Application Scientist, I often see researchers struggle not with the formation of the bicyclo[4.1.0]heptane ring, but with controlling its geometry relative to existing stereocenters. The cyclohexane ring's conformational flexibility (chair/boat) coupled with the irreversible nature of cyclopropanation requires a rigid strategic approach.
Your primary decision point lies in the substrate's functionality: Does your cyclohexene precursor possess a proximal coordinating group?
-
Yes (Allylic/Homoallylic Alcohol): Use Zinc Carbenoids (Simmons-Smith) . The zinc atom coordinates with the oxygen, delivering the methylene to the syn face with high fidelity.
-
No (Unfunctionalized or Distal Groups): Use Transition Metal Catalysis (Rh/Cu/Co) . Here, steric approach control dominates, typically favoring the anti isomer to minimize repulsion, though chiral ligands can override this.
Module 1: The Simmons-Smith Protocol (Zinc-Mediated)
Core Mechanism: The reaction proceeds via a butterfly-type transition state where the organozinc species (typically iodomethylzinc iodide) coordinates to the alkene. Key Advantage: Unparalleled syn-diastereoselectivity via the "Hydroxyl-Directing Effect."
Protocol A: Syn-Selective Cyclopropanation (Hydroxyl-Directed)
Target: (1R,2R,6S)-bicyclo[4.1.0]heptan-2-ol from cyclohex-2-enol.
Reagents: Diethylzinc (
-
Preparation (Inert Atmosphere Essential): Flame-dry a round-bottom flask under Argon. Add cyclohex-2-enol (1.0 equiv) in dry DCM (
). Cool to -10°C. -
Reagent Formation (Furukawa Modification):
-
Add
(1.0 M in hexanes, 2.2 equiv) dropwise. Caution: Pyrophoric. -
Stir for 10 mins to allow alkoxide formation (Evolution of ethane gas occurs).
-
Add
(2.2 equiv) dropwise. The solution typically turns slightly cloudy.
-
-
Reaction: Allow to warm to 0°C and stir for 2–4 hours. Monitor by TLC (stain with KMnO4; cyclopropanes are often invisible in UV).
-
Quench (Critical for Yield):
-
Add saturated aqueous
slowly. -
Pro-Tip: If a viscous emulsion forms (zinc salts), add 10% Rochelle’s salt (Potassium sodium tartrate) and stir vigorously for 30 mins until layers separate cleanly.
-
Protocol B: Anti-Selective Strategy (Steric Blocking)
Target: Anti-isomer relative to a hydroxyl group.
To reverse selectivity, you must negate the coordination.
-
Protection: Convert the alcohol to a bulky silyl ether. TBDPS (tert-butyldiphenylsilyl) is superior to TBS due to the massive phenyl rings blocking the syn face.
-
Reaction: Proceed with the standard Furukawa protocol. The zinc reagent, unable to coordinate, will approach from the less hindered anti face.
Module 2: Transition Metal Catalysis (Diazo-Mediated)
Core Mechanism: Decomposition of a diazo compound (e.g., ethyl diazoacetate) by a metal catalyst to form a metal-carbene, which undergoes [2+1] cycloaddition. Key Advantage: Access to anti-isomers and enantioselective control using chiral ligands.
Protocol C: Rhodium-Catalyzed Cyclopropanation
Target: Ethyl bicyclo[4.1.0]heptane-7-carboxylate (Anti-selective).
Reagents:
-
Setup: Dissolve
(0.5–1.0 mol%) in the alkene (used as solvent) or dry DCM. -
Slow Addition (The "Syringe Pump" Rule):
-
Dissolve EDA (1.2 equiv) in DCM.
-
Add this solution to the catalyst mixture over 4–8 hours using a syringe pump.
-
Reasoning: High local concentrations of diazo reagent lead to dimerization (formation of diethyl fumarate/maleate) rather than cyclopropanation.
-
-
Purification: Evaporate solvent. The metal catalyst can often be removed by filtration through a short plug of silica.
Visualizing the Stereochemical Pathways
The following diagram illustrates the decision tree for selecting the correct methodology based on required stereochemistry.
Caption: Decision matrix for selecting reagents based on substrate functionality and desired diastereoselectivity.
Troubleshooting Center: The "Why Did It Fail?" Matrix
This table addresses the most common issues reported by medicinal chemistry teams during scale-up.
| Symptom | Probable Cause | Technical Solution |
| Reaction Stalls (<50% Conv.) | Moisture / Oxygen: Zinc carbenoids are rapidly quenched by water or oxidized. | Protocol Check: Ensure glassware is flame-dried. Switch to 1,2-dichloroethane (DCE) and reflux gently (Simmons-Smith). For Rh-catalysis, ensure diazo reagent quality (yellow = good; orange/red = polymerized). |
| Low Diastereoselectivity (Simmons-Smith) | Weak Coordination: The directing group is too far or sterically crowded. | Enhancement: Add a Lewis Acid additive (e.g., chiral phosphoric acid) or switch from |
| Low Diastereoselectivity (Rh-Catalysis) | Ligand Mismatch: | Ligand Swap: Switch to donor-acceptor carbenoids or use bulky chiral catalysts like |
| Formation of Fumarate/Maleate | Diazo Dimerization: The carbene reacted with another diazo molecule instead of the alkene. | Kinetic Control: Decrease the addition rate of the diazo compound. Ensure the alkene is in high excess (5–10 equiv) if possible. |
| Explosive/Violent Exotherm | Reagent Accumulation: Adding | Thermal Safety: Maintain strict temperature control. Never allow a "pool" of unreacted reagent to build up before warming. |
Advanced Mechanistic Insight: The Directing Effect
Understanding why the Simmons-Smith works is crucial for troubleshooting. It is not a simple collisions model; it is a coordinated delivery system.
Caption: The "Butterfly" transition state mechanism allowing hydroxyl-directed syn-cyclopropanation.
FAQ: Expert Corner
Q: Can I use the Simmons-Smith on an electron-deficient alkene (e.g., cyclohexenone)? A: Generally, no. Zinc carbenoids are electrophilic; they crave electron-rich double bonds. For enones, you should switch to the Corey-Chaykovsky reaction (Sulfur ylide) or use a diazo compound with a specific catalyst (e.g., Pd(OAc)2). However, Corey-Chaykovsky typically yields the trans-fused system due to thermodynamic control.
Q: My product is stuck in the zinc emulsion during workup. How do I recover it? A: This is a classic issue. Do not just use water. Use a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) or 1M Citric Acid. The tartrate chelates the zinc ions, breaking the emulsion and allowing the organic layer to separate cleanly.
Q: I need to scale this to 100g. Is Diiodomethane safe?
A:
References
-
Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes."[1] Journal of the American Chemical Society, 1959 , 81, 4256–4264. Link
-
Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004 , 58, 1–415. Link
- Doyle, M. P.; McKervey, M. A.; Ye, T. "Modern Catalytic Methods for Organic Synthesis with Diazo Compounds." Wiley-Interscience, 1998.
-
Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 2003 , 103, 977–1050. Link
-
Winstein, S.; Sonnenberg, J. "The Stereochemistry of the Simmons-Smith Reaction." Journal of the American Chemical Society, 1961 , 83, 3235–3244. Link
Sources
Technical Support Center: Purification of Bicyclic Alcohols by Column Chromatography
Welcome to the technical support center for the purification of bicyclic alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying these structurally complex molecules. Bicyclic systems, while common scaffolds in natural products and pharmaceuticals, present distinct hurdles in column chromatography due to their rigid conformations, often subtle differences between stereoisomers, and the polarity imparted by the hydroxyl group.
This resource provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, optimize your separations, and improve your workflow's efficiency and yield.
Part 1: Troubleshooting Guide - When Your Column Doesn't Cooperate
This section addresses specific, acute problems you may encounter during a chromatographic run.
Q1: My bicyclic alcohol is smearing/tailing down the column, resulting in poor resolution and mixed fractions. What's happening?
Potential Causes & Solutions
This is a classic sign of undesirable secondary interactions between the polar alcohol and the acidic surface of the silica gel stationary phase.[1] The hydroxyl group can engage in strong hydrogen bonding with the silanol groups (Si-OH) on the silica surface, leading to slow and uneven elution.
-
Cause 1: Strong Analyte-Stationary Phase Interaction: The inherent polarity of your alcohol is causing it to "stick" too strongly to the silica gel.
-
Solution A - Modify the Mobile Phase: A common and effective strategy is to add a small amount of a more polar, competitive solvent to your mobile phase. This additive will compete with your alcohol for the active sites on the silica, reducing tailing.
-
Add 0.5-2% methanol or ethanol to your eluent system (e.g., Hexane/Ethyl Acetate). This can sharpen the elution band significantly.
-
For acid-sensitive bicyclic alcohols, adding 0.1-1% triethylamine (Et3N) can deactivate the acidic silica sites, improving peak shape.[2]
-
-
Solution B - Change the Stationary Phase: If mobile phase modification is insufficient, consider a less acidic stationary phase.
-
-
Cause 2: Sample Overload: You may have loaded too much crude material onto the column. This saturates the stationary phase at the point of loading, causing the band to broaden as it travels.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used. For difficult separations, aim for a lower ratio (e.g., 1:100).
-
-
Cause 3: Poor Sample Solubility in Eluent: If your compound is not very soluble in the starting mobile phase, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, causing significant tailing.[4][5]
-
Dissolve your crude bicyclic alcohol mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to this solution.
-
Thoroughly mix and remove the solvent under reduced pressure (using a rotary evaporator) until you have a fine, free-flowing powder.
-
Carefully add this powder to the top of your packed chromatography column.
-
Gently tap the column to settle the powder and add a protective layer of sand on top before beginning elution.[6][7]
Q2: I can't separate my desired bicyclic alcohol from a non-polar impurity. My alcohol stays at the baseline on the TLC plate while the impurity runs to the solvent front.
Potential Causes & Solutions
This indicates a very large difference in polarity between your compounds. A single isocratic (constant solvent mixture) system is unlikely to provide a good separation.
-
Cause: Extreme Polarity Mismatch.
-
Solution A - Use a Gradient Elution: Start with a non-polar solvent system to elute the impurity first, then gradually increase the polarity of the mobile phase to elute your desired bicyclic alcohol.[2] This provides the best resolution for components with widely different Rfs.
-
Step 1: Begin elution with a non-polar solvent (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane) to wash the non-polar impurity off the column. Collect these early fractions.
-
Step 2: Once the impurity is eluted (monitor by TLC), systematically increase the percentage of the polar solvent (e.g., move from 5% to 10%, then 20%, then 50% Ethyl Acetate in Hexane).
-
Step 3: This gradual increase will move your polar alcohol off the baseline and elute it in a sharp band.
-
-
Solution B - Initial "Plug" Filtration: If the goal is simply to remove baseline impurities, a quick filtration through a "plug" of silica can be very effective and faster than running a full column.[2]
-
Caption: Gradient elution workflow for separating compounds with large polarity differences.
Q3: My column has stopped flowing or is extremely slow. What should I do?
Potential Causes & Solutions
A blockage can be caused by several factors, from column preparation to the sample itself.[1][8]
-
Cause 1: Column Packed Too Tightly / Fine Particles: Using silica with a very fine particle size without applying sufficient pressure (in flash chromatography) can lead to slow flow.[9] Air bubbles trapped during packing can also create channels and impede flow.[1][8]
-
Cause 2: Sample Precipitation: As mentioned earlier, if the crude mixture is not fully soluble in the eluent, it can precipitate at the top of the column and form a blockage.[5]
-
Solution: Use the dry loading technique described in Q1. Alternatively, dissolve the sample in a stronger, more polar solvent, load it, and then immediately begin eluting with the weaker mobile phase. This is riskier as it can compromise separation at the top of the column.
-
-
Cause 3: Clogged Frit or Stopcock: Fine silica particles or particulate matter from your sample can clog the column's frit or the stopcock.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, foundational questions about planning your purification.
Q1: How do I select the right solvent system for my bicyclic alcohol purification?
The key is to use Thin Layer Chromatography (TLC) to scout for the optimal mobile phase before committing to a large-scale column.[9][10]
-
The Goal: Find a solvent system where your desired bicyclic alcohol has an Rf value of approximately 0.2 - 0.35 .[11][12] An Rf in this range generally ensures that the compound will interact with the stationary phase sufficiently to be separated from other components, without requiring excessively large volumes of solvent for elution.
-
The Process:
-
Spot your crude mixture on several TLC plates.
-
Develop each plate in a different solvent system, starting with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and moving to more polar mixtures (e.g., 7:3, 1:1 Hexane:EtOAc).
-
The system that gives your target compound an Rf of ~0.3 and shows the greatest separation (ΔRf) between it and any impurities is your ideal starting point for the column.[13]
-
| Observed TLC Rf of Bicyclic Alcohol | Interpretation for Column Chromatography | Recommended Action |
| 0.0 - 0.1 | Eluent is not polar enough. Compound will stick to the top of the column. | Increase the polarity of the mobile phase (add more ethyl acetate, acetone, or methanol). |
| 0.2 - 0.35 | Optimal Range. Good balance of movement and interaction with the silica. | Use this solvent system for your isocratic column or as the main elution solvent in a gradient. |
| 0.4 - 0.7 | Eluent may be too polar. Compound may elute too quickly, co-eluting with impurities. | Decrease the polarity of the mobile phase (add more hexane). Might be acceptable for easy separations.[4] |
| > 0.7 | Eluent is far too polar. Compound will elute in the solvent front with no separation. | Drastically decrease the polarity of the mobile phase. |
Q2: I'm trying to separate diastereomers of a bicyclic alcohol, but they co-elute. What are my options?
Separating diastereomers is one of the most common challenges with bicyclic alcohols, as their structural differences can be minimal, leading to very similar polarities.[14]
-
Strategy 1: Optimize the Mobile Phase on TLC. Standard Hexane/EtOAc systems may not be sufficient. You need to test solvent systems that can exploit subtle differences in stereochemistry.
-
Try Different Solvents: Experiment with mobile phases containing Dichloromethane (DCM), Diethyl Ether (Et2O), Toluene, or Acetone.[14] Sometimes a three-component system (e.g., Hexane/DCM/EtOAc) can provide the necessary selectivity.
-
Look for Elongated Spots: Even if the spots on TLC are not fully resolved, an elongated or "egg-shaped" spot is a promising sign that separation is possible with a long, carefully run column.
-
-
Strategy 2: Run a Long, Slow Column. For difficult separations, a higher length-to-diameter ratio for your column packing is beneficial.[11] Running the column more slowly (i.e., with lower pressure in flash chromatography or under gravity) can increase the number of theoretical plates and improve resolution.
-
Strategy 3: Repeat Chromatography. It is not uncommon for literature procedures to describe separating diastereomers via repeated column chromatography.[14] This involves collecting the mixed fractions from the first column, concentrating them, and running a second, identical column to further enrich the separation.
-
Strategy 4: Consider a Different Stationary Phase. If normal phase silica is failing, other options may work, though this often requires moving to more advanced HPLC systems.
-
Reversed-Phase (e.g., C18 silica): Here, the separation is based on hydrophobicity. The polar mobile phase (e.g., water/acetonitrile) elutes polar compounds first.[3]
-
Chiral Stationary Phases (CSPs): While primarily for enantiomers, some chiral columns can effectively separate diastereomers.[15][16] This is typically a high-performance liquid chromatography (HPLC) technique.
-
Caption: Decision-making process for separating challenging diastereomers.
References
- Chrom Tech. (2024, November 20).
- Patsnap Eureka. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- University of Bath.
- Reddit. (2024, December 9). Help with separation of diastereomers.
- Columbia University.
- University of Rochester, Department of Chemistry.
- University of Rochester, Department of Chemistry.
- Organic Syntheses. (2025, June 19).
- Waters Blog. (2025, June 18).
- Biotage.
- Research Journal of Pharmacy and Technology.
- Chromatography Forum. (2008, January 23).
- Pharma Now.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Hawach. (2025, February 11).
- PMC.
- University of Calgary.
- MIT OpenCourseWare. 8.
- YouTube. (2023, March 13).
- University of Rochester, Department of Chemistry.
- Reddit. (2022, February 22).
- alwsci. (2024, May 10).
- YouTube. (2018, December 3).
- PMC. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- Labtech.
- University of Rochester, Department of Chemistry.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Chemistry LibreTexts. (2019, June 5).
- Welch Materials. (2024, November 25).
- PubMed. (2013, January 11). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
- Magritek.
- Chromatography Today. (2020, May 20).
- YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- University of Colorado Boulder, Department of Chemistry.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Small Scale Flash Column.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- University of California, Los Angeles.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Purification [chem.rochester.edu]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Chromatography [chem.rochester.edu]
- 13. columbia.edu [columbia.edu]
- 14. reddit.com [reddit.com]
- 15. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Metabolic Stability of Cyclopropane-Fused Bicyclic Scaffolds: A Comparative Guide
The following guide provides an in-depth technical analysis of cyclopropane-fused bicyclic scaffolds, focusing on their application in medicinal chemistry to enhance metabolic stability.
Executive Summary
In modern drug discovery, the cyclopropane-fused bicyclic scaffold (e.g., 3-azabicyclo[3.1.0]hexane) has emerged as a premier bioisostere for traditional saturated heterocycles like pyrrolidine and piperidine. Beyond providing novel IP space, these scaffolds offer a specific tactical advantage: metabolic hardening .
By fusing a cyclopropane ring onto a saturated core, medicinal chemists can:
-
Block Metabolic "Soft Spots": Prevent Cytochrome P450 (CYP)-mediated oxidation at susceptible
-carbons. -
Modulate Lipophilicity (
): Lower lipophilicity compared to gem-dimethyl analogs, improving the fraction unbound ( ). -
Lock Conformation: Reduce the entropic penalty of binding, often improving potency while simultaneously restricting the molecule's ability to adopt conformations vulnerable to metabolic enzymes.
Mechanistic Rationale: Why Fusion Improves Stability
The metabolic stability of these scaffolds is not accidental; it is grounded in the unique physicochemical properties of the cyclopropane ring.
A. Bond Dissociation Energy (BDE) & Hybridization
Metabolic oxidation by CYP450 enzymes typically involves Hydrogen Atom Transfer (HAT). The rate of this step relies heavily on the strength of the C-H bond being broken.
-
Traditional
C-H: ~96-98 kcal/mol (Vulnerable). -
Cyclopropyl C-H: ~106 kcal/mol (Resistant). The carbons in a cyclopropane ring possess significant
-character (approx. hybridization). This higher -character results in shorter, stronger C-H bonds that are significantly more resistant to the radical abstraction mechanism utilized by CYP enzymes.
B. Steric Shielding of Soft Spots
In a standard pyrrolidine or piperidine ring, the
C. Conformational Restriction
Flexible chains and rings can easily distort to fit into the catalytic pocket of metabolic enzymes. Cyclopropane fusion locks the ring into a specific pucker (e.g., the "boat-like" conformation of bicyclo[3.1.0]hexane). This rigidity prevents the molecule from adopting the necessary geometry for oxidation, even if the chemical reactivity allows it.
Comparative Analysis: Fused vs. Non-Fused Scaffolds
The following data illustrates the impact of cyclopropane fusion on metabolic stability and physicochemical properties.
Table 1: Comparative Stability Profile (Representative Data)
Comparison of a standard pyrrolidine core versus a 3-azabicyclo[3.1.0]hexane core in a theoretical lead series (e.g., DPP-4 or Opioid Receptor modulators).
| Feature | Standard Scaffold (Pyrrolidine) | Fused Scaffold (3-azabicyclo[3.1.0]hexane) | Impact |
| Structure | Flexible 5-membered ring | Rigid bicyclic system | Conformational Lock |
| Metabolic Soft Spot | C2/C5 | C2/C4 blocked by bridgehead | Blocked Oxidation |
| HLM | 15 - 25 min | > 60 min | >2x Stability |
| High (> 50) | Low-Moderate (< 20) | Reduced Clearance | |
| C-H BDE | ~98 kcal/mol | ~106 kcal/mol | Resistant to CYP |
| Lipophilicity ( | Baseline | +0.2 to +0.4 | Slight Increase* |
> Note: While lipophilicity increases slightly compared to the unsubstituted ring, it is often lower than the "gem-dimethyl" strategy used to achieve similar steric blocking.
Case Study: Saxagliptin (Onglyza)
Saxagliptin utilizes a cis-4,5-methanopyrrolidine scaffold (part of a 3-azabicyclo[3.1.0]hexane system).
-
The Challenge: The pyrrolidine ring in DPP-4 inhibitors is prone to oxidation.
-
The Solution: Fusion of the cyclopropane ring (the "methano" bridge).
-
Result: The fused scaffold prevents oxidation at the critical C5 position while locking the nitrile group in the bioactive conformation. This contributes to Saxagliptin's high potency (
~ 26 nM) and sustained duration of action compared to flexible analogs.
Visualization of Metabolic Blocking[1][2]
The following diagram illustrates the mechanistic difference between a vulnerable pyrrolidine scaffold and the resistant cyclopropane-fused scaffold.
Figure 1: Mechanism of metabolic stabilization via cyclopropane fusion. The fused ring provides both a steric barrier to the CYP heme iron and an electronic barrier via increased C-H bond strength.
Experimental Protocols
To validate the stability conferred by these scaffolds, the following self-validating workflows are recommended.
Protocol A: Microsomal Stability Assay (High-Throughput)
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of the test compound (Fused Scaffold) and reference (Non-fused analog) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).
-
Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
-
Sampling:
-
Take aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. time. Slope = . - .
- .
-
Protocol B: Metabolite Identification (Soft Spot Analysis)
Objective: Confirm that the cyclopropane ring is NOT the site of metabolism and is effectively blocking the
-
Incubation: Perform incubation as above but at higher concentration (10 µM) for 60 mins to accumulate metabolites.
-
Data Acquisition:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Method: Data Dependent Acquisition (DDA) or
.
-
-
Data Processing:
-
Use metabolite prediction software (e.g., MassMetaSite or Compound Discoverer).
-
Key Check: Look for
(Oxidation). -
Validation: If the fused scaffold is working, you should observe reduced or eliminated oxidation at the bridgehead carbons compared to the non-fused control.
-
Workflow Visualization
Figure 2: Experimental workflow for validating metabolic stability in cyclopropane-fused scaffolds.
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Link
-
Barnes, M. L., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as µ opioid ligands. Bioorganic & Medicinal Chemistry Letters. Link
-
Wuitschik, G., et al. (2010). Spirocyclic and Bicyclic Motifs as Surrogates for the Morpholine Ring System. ACS Medicinal Chemistry Letters. Link
-
Augeri, D. J., et al. (2005). Discovery and Preclinical Profile of Saxagliptin (BMS-477118): A Highly Potent, Long-Acting, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2023).[1] 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.[2] Chemical Science. Link
Sources
Safety Operating Guide
Personal protective equipment for handling {bicyclo[4.1.0]heptan-2-yl}methanol
This guide provides comprehensive safety protocols and logistical plans for the handling, storage, and disposal of {bicyclo[4.1.0]heptan-2-yl}methanol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested insights to ensure laboratory safety and operational integrity.
Disclaimer: A specific Safety Data Sheet (SDS) for {bicyclo[4.1.0]heptan-2-yl}methanol was not available at the time of publication. The following safety recommendations are based on the hazard profile of its close constitutional isomer, {bicyclo[4.1.0]heptan-3-yl}methanol, and should be considered a robust guideline.[1] Users are advised to treat {bicyclo[4.1.0]heptan-2-yl}methanol with at least the same level of caution.
Hazard Identification and Risk Assessment
{Bicyclo[4.1.0]heptan-2-yl}methanol is anticipated to share a similar hazard profile with its 3-yl isomer, which is classified as follows:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind these hazards lies in the chemical's reactivity and its ability to interact with biological tissues. Skin and eye irritation are likely due to its chemical nature, which can disrupt cell membranes and cause local inflammation. If inhaled, the compound can irritate the mucous membranes of the respiratory tract.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical for minimizing exposure risk. The selection of appropriate PPE is not merely a checklist but a dynamic risk-based decision process.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.[2] | Protects against splashes and airborne droplets that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or chemical-resistant apron.[1][3] | Prevents direct skin contact, which can lead to irritation. Impervious clothing protects against larger spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or for spill response, a respirator with an appropriate organic vapor cartridge is necessary. | Minimizes the inhalation of vapors that can cause respiratory tract irritation. |
Diagram 1: PPE Selection Workflow
Caption: PPE selection is a risk-based process dependent on the scale and conditions of the operation.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for safe handling.
3.1. Preparation and Handling
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.
-
Donning PPE: Put on all required PPE as outlined in Table 1 and Figure 1.
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.
-
Heating: If the protocol requires heating, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Post-handling: After use, securely close the container and clean the work area thoroughly.
3.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
-
The storage area should be clearly labeled with the chemical name and associated hazards.
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.
4.1. First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1] If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.
4.2. Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean: Carefully collect the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
4.3. Disposal
-
Dispose of {bicyclo[4.1.0]heptan-2-yl}methanol and its containers in accordance with local, state, and federal regulations.[4]
-
Do not dispose of it with normal waste or into the sewer system.[4]
-
Contaminated packaging should be treated as hazardous waste and disposed of by a licensed waste disposal company.[4]
References
-
Hopkins Manufacturing Corporation. SAFETY DATA SHEET. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
